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Dermaseptin phyllomedusa sauvagii -

Dermaseptin phyllomedusa sauvagii

Catalog Number: EVT-8364720
CAS Number:
Molecular Formula: C152H257N43O44S2
Molecular Weight: 3455.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dermaseptin phyllomedusa sauvagii is a member of the dermaseptin family, which consists of antimicrobial peptides derived from the skin secretions of the South American frog Phyllomedusa sauvagii. These peptides are characterized by their broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and protozoa. Dermaseptins typically range in length from 28 to 34 amino acids and exhibit a polycationic nature due to their high lysine content, which contributes to their ability to disrupt microbial membranes and exert antimicrobial effects .

Source

The primary source of dermaseptin phyllomedusa sauvagii is the skin of the frog Phyllomedusa sauvagii, which is part of the Hylidae family. This species is known for its rich skin secretions that contain various bioactive compounds, including antimicrobial peptides. The secretion serves as a defense mechanism against pathogens in their natural habitat .

Classification

Dermaseptin phyllomedusa sauvagii is classified as an antimicrobial peptide (AMP). It belongs to a larger family of dermaseptins that are characterized by their cationic and amphipathic properties, making them effective against a wide range of microbial pathogens. This classification is significant as it highlights the peptide's role in innate immunity within amphibians .

Synthesis Analysis

Methods

The synthesis of dermaseptin phyllomedusa sauvagii involves several key steps:

  1. Molecular Cloning: The genes encoding dermaseptins are cloned from the genomic DNA of Phyllomedusa sauvagii. This process typically employs polymerase chain reaction (PCR) techniques to amplify specific gene regions.
  2. Peptide Synthesis: Once cloned, the peptide can be synthesized using solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis allows for precise control over peptide length and modifications, while recombinant methods facilitate the production of larger quantities.
  3. Purification: The synthesized peptides are purified using high-performance liquid chromatography (HPLC) to isolate the desired antimicrobial peptides from other components in the mixture .

Technical Details

The technical details surrounding the synthesis include identifying specific nucleotide sequences that correspond to dermaseptin precursors, employing signal peptides for proper folding and secretion, and utilizing enzymatic cleavage to yield mature peptides from their precursors .

Molecular Structure Analysis

Structure

Dermaseptin phyllomedusa sauvagii exhibits a unique molecular structure characterized by:

  • Length: Typically 28-34 amino acids.
  • Composition: High lysine content contributing to its cationic nature.
  • Secondary Structure: Predominantly alpha-helical conformation, which is crucial for its membrane-disrupting activity.

Data

The molecular weight of dermaseptin phyllomedusa sauvagii is approximately 3.2 kDa. The specific amino acid sequence can vary slightly among different isolates but generally maintains conserved regions that are critical for its biological activity .

Chemical Reactions Analysis

Reactions

Dermaseptin phyllomedusa sauvagii participates in several biochemical reactions:

  1. Membrane Disruption: The primary reaction involves binding to microbial membranes, leading to pore formation and subsequent cell lysis.
  2. Antimicrobial Activity: It exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria through mechanisms that may include membrane depolarization and leakage of intracellular contents .

Technical Details

The minimal inhibitory concentrations (MICs) for various pathogens have been determined, indicating effective concentrations ranging from 6.25 µM to 100 µM depending on the target organism .

Mechanism of Action

Process

The mechanism of action of dermaseptin phyllomedusa sauvagii involves several steps:

  1. Binding: The positively charged peptide binds to negatively charged components of microbial membranes.
  2. Insertion: Upon binding, it inserts into the lipid bilayer, leading to membrane destabilization.
  3. Pore Formation: This insertion results in the formation of pores that compromise membrane integrity, causing leakage and ultimately cell death.

Data

Studies have shown that dermaseptin can affect both bacterial cell walls and membranes, with transmission electron microscopy confirming structural changes in treated cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Toxicity: Exhibits low hemolytic activity (<30% lysis at high concentrations), indicating safety for potential therapeutic applications .

Relevant Data or Analyses

Analyses have indicated that modifications to the peptide structure can enhance its antimicrobial efficacy while reducing toxicity towards mammalian cells .

Applications

Scientific Uses

Dermaseptin phyllomedusa sauvagii has several promising applications in scientific research:

  • Antimicrobial Agent: Its potent antimicrobial properties make it a candidate for developing new antibiotics against resistant strains of bacteria.
  • Pharmaceutical Development: Research into its derivatives could lead to novel therapeutic agents for treating infections in both humans and animals.
  • Biotechnology: Potential use in agricultural settings as a biopesticide due to its effectiveness against plant pathogens.

Future studies are required to explore these applications further and validate its efficacy in clinical settings .

Discovery and Structural Characterization of Dermaseptin Phyllomedusa sauvagii

Isolation Techniques from Amphibian Skin Secretions

Dermaseptin peptides from Phyllomedusa sauvagii (the waxy monkey tree frog) are isolated through non-invasive collection of skin secretions followed by multi-step chromatographic purification. Secretions are typically obtained via mild transdermal electrical stimulation (3–12 V, 50 Hz) of anesthetized frogs, inducing contraction of cutaneous serous glands and subsequent release of bioactive peptides into a sterile container [3] [6]. Crude secretions are lyophilized, reconstituted in acidified water (0.1% trifluoroacetic acid, TFA), and subjected to primary fractionation using reverse-phase solid-phase extraction (e.g., C18 cartridges). Further purification employs analytical reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 or C4 columns, using linear gradients of acetonitrile (0–80%) in 0.1% TFA. Fractions are monitored at 214–220 nm, and antimicrobial activity is tracked via agar diffusion assays. Active fractions undergo mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight determination [3] [6] [9]. The native dermaseptin S4 (DS4) from P. sauvagii is identified as a 28-residue peptide (MW: 2,747 Da) with the primary sequence ALWKTMLKKLGTMALHAGKAALGAAADTISQ-NH₂ [4] [9].

Table 1: Key Isolation Techniques for Dermaseptins from Phyllomedusa sauvagii

TechniquePurposeConditions/Parameters
Transdermal StimulationNon-invasive secretion collection3–12 V, 50 Hz, 5–10 sec pulses
Solid-Phase ExtractionCrude fractionationC18 cartridges; elution with 40–70% acetonitrile
RP-HPLCPurification of individual peptidesC18 column; 10–60% acetonitrile gradient over 60 min
Mass SpectrometryMolecular weight confirmationMALDI-TOF or ESI-MS; mass accuracy ±0.1 Da

Molecular Cloning of Precursor cDNA and Biosynthetic Pathways

The biosynthetic pathway of dermaseptins is elucidated through molecular cloning of precursor-encoding cDNA from skin secretion-derived libraries. Total RNA is extracted from frog skin, reverse-transcribed, and amplified using 3′-RACE PCR with degenerate primers targeting conserved signal peptide regions (e.g., 5′-CCMRWCATGKCTTTCHTDAAGAAATCT-3′) [3] [6] [10]. Full-length prepropeptide cDNA sequences reveal a conserved tripartite architecture:

  • Signal Peptide (22 residues): Hydrophobic N-terminal domain (e.g., MKLFLLLFLVLAFQCHSAVQA) directing entry into the endoplasmic reticulum.
  • Acidic Spacer Domain (16–25 residues): Glutamate-rich region (e.g., EEEQ) acting as a protective chaperone.
  • Mature Peptide Domain (23–34 residues): Flanked by protease cleavage sites (Lys-Arg) and often terminating in an amidation signal (Gly-Gly-Gln or Gly-Glu) [2] [3] [7]. For example, the precursor of dermaseptin S4 (GenBank: MK256942) comprises 76 amino acids, with the mature peptide liberated via enzymatic cleavage at Lys²⁷-Arg²⁸ by prohormone convertases [3]. This modular design is evolutionarily conserved across Phyllomedusa species, with >80% signal peptide homology between P. sauvagii and P. bicolor [2] [9].

Table 2: Structural Domains of Dermaseptin Precursor cDNA in Phyllomedusinae Frogs

DomainLength (residues)Conserved FeaturesFunctional Role
Signal Peptide22Hydrophobic; Met-Ala-Leu-Phe N-terminusER targeting
Acidic Spacer16–25Glu-rich (e.g., EEEQ); low-complexity sequencePrevents premature activation
Processing Site2 (KR)Lys-Arg dipeptideConvertase cleavage site
Mature Peptide23–34Cationic amphipathic α-helixAntimicrobial effector domain
Amidation Motif2–3 (e.g., GQ, GGQ)C-terminal Gly residue(s)Substrate for peptidylglycine α-amidating monooxygenase

Post-Translational Modifications and Amidation Patterns

Dermaseptins undergo critical post-translational modifications (PTMs) that modulate their bioactivity:

  • C-Terminal Amidation: Mediated by peptidylglycine α-amidating monooxygenase (PAM), which cleaves the C-terminal glycine residue (e.g., in -GEQ motifs) to generate a carboxamide group (-CONH₂). This modification enhances peptide stability and membrane interaction by eliminating the negative charge of the free carboxylate [3] [7] [10]. Dermaseptin-PH (from P. hypochondrialis) and dermaseptin-SS1 (from P. tarsius) both exhibit this PTM, confirmed via MS/MS fragmentation [7] [10].
  • Amino Acid Racemization: Though not directly observed in P. sauvagii dermaseptins, related Phyllomedusa peptides (e.g., deltorphins) undergo stereo inversion of L- to D-amino acids at position 2 via a cofactor-independent isomerase in secretory granules [5]. This PTM is sequence-specific, targeting residues adjacent to acidic or aromatic side chains.
  • Proteolytic Processing: The acidic spacer domain prevents cytotoxic damage during biosynthesis, with removal occurring via furin-like proteases at Lys-Arg sites [2] [9].

Comparative Analysis of Native Peptides and Truncated Derivatives

Truncation of native dermaseptins generates derivatives with optimized therapeutic indices. Key examples from P. sauvagii include:

  • DS4 (1-28): Native 28-mer with MICs of 4–32 µM against bacteria but high hemolysis (30% at 100 µg/mL).
  • DS4 (1-26)a: C-terminally truncated, amidated derivative (ALWKTMLKKLGTMALHAGKAALNAV-NH₂) exhibiting superior activity against Vibrio harveyi and V. anguillarum (MIC: 8–16 µM) and reduced hemolysis (<10% at 100 µg/mL) [1]. Transmission electron microscopy confirms that DS4 (1-26)a causes severe membrane disruption in vibrios, inducing cell wall perforation and cytoplasmic leakage [1].
  • Dermaseptin-PS3 (Der-PS3): A 28-mer (ALWKTMLKKLGTMALHAGKAALNAVT-NH₂) with anti-cancer activity (IC₅₀: 20–50 µM against lung carcinoma) but salt-sensitive antimicrobial effects [10]. Its analogue 14V5K (ALWKTMLKKLGTMALHAGKAALNAVT-NH₂; =substitution) shows enhanced cationicity (+6 charge vs. +4 in Der-PS3), reducing MICs against multidrug-resistant *E. coli by 4-fold and maintaining >90% viability in human endothelial cells (HMEC-1) [10].

Table 3: Bioactivity Comparison of Native and Modified Dermaseptins from Phyllomedusa sauvagii

PeptideSequence ModificationsNet ChargeMIC Range (µM)Hemolysis (HC₅₀, µM)Key Functional Improvements
DS4 (1-28)Native full-length+34–32 (bacteria)30% at 100 µg/mLBaseline activity
DS4 (1-26)aC-terminal truncation + amidation+38–16 (Vibrio spp.)<10% at 100 µg/mLEnhanced membrane selectivity; low hemolysis
Der-PS3 (native)ALWKTMLKKLGTMALHAGKAALNAVT-NH₂+48–64>200Broad-spectrum activity
14V5K (analogue)ALWKTMLKKLGTMALHAGKAALNAVT-NH₂*+62–16>300Salt resistance; rapid bactericidal kinetics

Italicized residues indicate substitutions (V5K = Val⁵→Lys; L23V = Leu²³→Val).

The structure-activity relationship reveals that:

  • C-Terminal Truncation: Removal of C-terminal residues (e.g., -DMVNQ in DS4) enhances amphipathicity and α-helical content (67.6% in 50% TFE vs. 4.1% in water), improving membrane insertion [1] [3].
  • Charge Optimization: Lysine substitutions (e.g., K8,23-DPT9 in P. tarsius) increase cationicity, strengthening electrostatic interactions with bacterial lipopolysaccharides (LPS) and enabling rapid outer membrane permeabilization (≥90% in 10 min) [6] [10].
  • Hydrophobic Face Engineering: Hydrophobic moment augmentation (e.g., via Leu→Val substitutions) augments penetration into lipid bilayers without elevating hemolytic potential [10]. These modifications underscore the potential of engineered dermaseptins as next-generation anti-infectives.

Properties

Product Name

Dermaseptin phyllomedusa sauvagii

IUPAC Name

5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[2-[2-[2-[[2-[[2-[2-[2-[[6-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C152H257N43O44S2

Molecular Weight

3455.1 g/mol

InChI

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)

InChI Key

YFHLIDBAPTWLGU-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

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